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Compound of Interest

Compound Name: 2-Benzyloxyphenylacetic acid

Cat. No.: B045139 Get Quote

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of

intermediates is paramount. These molecules are not merely stepping stones but are carefully

designed scaffolds that carry latent functionality, enabling complex molecular architectures to

be built efficiently and with high precision. 2-Benzyloxyphenylacetic acid (CAS No. 22047-88-

7) stands out as a quintessential example of such an intermediate.[1][2][3] Its structure,

featuring a carboxylic acid and a benzyl-protected phenol, makes it a versatile and highly

valuable building block, particularly in the synthesis of pharmaceuticals.

This guide provides a detailed technical overview of 2-Benzyloxyphenylacetic acid, from its

fundamental properties and synthesis to its core application as a precursor for bioactive

molecules. It is intended for researchers, medicinal chemists, and process development

scientists who require a deep understanding of how to leverage this intermediate in their

synthetic campaigns.

Part 1: Core Physicochemical and Structural Profile
A thorough understanding of a chemical intermediate begins with its physical and chemical

properties. These data govern the selection of appropriate reaction conditions, solvents, and

purification methods.

Chemical Structure
The structure of 2-Benzyloxyphenylacetic acid incorporates a phenylacetic acid moiety

where the ortho-position of the phenyl ring is substituted with a benzyloxy group. The benzyl
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group serves as a robust protecting group for the phenolic hydroxyl, which is stable to a wide

range of reaction conditions but can be selectively removed later in a synthetic sequence via

catalytic hydrogenation.

Caption: Chemical structure of 2-Benzyloxyphenylacetic acid.

Physicochemical Data
The quantitative properties of 2-Benzyloxyphenylacetic acid are summarized below.

Property Value Reference(s)

CAS Number 22047-88-7 [1]

Molecular Formula C₁₅H₁₄O₃ [1][4]

Molecular Weight 242.27 g/mol [1][3]

Appearance
White to tan solid/crystalline

powder
[2]

Melting Point 96-98 °C [2][5]

Boiling Point 406.9 °C at 760 mmHg [2]

IUPAC Name

2-(2-

phenylmethoxyphenyl)acetic

acid

[1][6]

Synonyms O-Benzyloxyphenylacetic acid [2]

Part 2: Synthesis of 2-Benzyloxyphenylacetic Acid
The preparation of 2-Benzyloxyphenylacetic acid is typically achieved through a multi-step

sequence starting from more readily available precursors. A common and logical approach

involves the protection of a phenol followed by the elaboration of a side chain to form the acetic

acid moiety. The Williamson ether synthesis is the cornerstone of the O-benzylation step.

Synthetic Workflow Rationale
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The most direct route begins with 2-hydroxyphenylacetic acid or its corresponding ester. The

phenolic hydroxyl group is first deprotonated with a suitable base to form a phenoxide. This

nucleophilic phenoxide then displaces a halide from benzyl halide (e.g., benzyl bromide) in a

classic Sₙ2 reaction. The choice of base is critical; a moderately strong base like potassium

carbonate (K₂CO₃) is often sufficient and minimizes side reactions. The reaction is typically run

in a polar aprotic solvent such as acetone or dimethylformamide (DMF) to facilitate the Sₙ2

displacement. If an ester is used as the starting material, a final hydrolysis step is required to

yield the target carboxylic acid.

Ethyl 2-Hydroxyphenylacetate

Williamson Ether Synthesis
(O-Benzylation)

1. Benzyl Bromide (BnBr)
2. Base (e.g., K₂CO₃)

Solvent (e.g., Acetone)

Ethyl 2-Benzyloxyphenylacetate

Ester Hydrolysis

1. Base (e.g., NaOH)
2. Acidic Workup (e.g., HCl)

2-Benzyloxyphenylacetic Acid

Click to download full resolution via product page

Caption: General synthetic workflow for 2-Benzyloxyphenylacetic acid.

Experimental Protocol: Synthesis from Ethyl 2-
Hydroxyphenylacetate
This protocol describes a representative lab-scale synthesis.

Materials:

Ethyl 2-hydroxyphenylacetate

Benzyl bromide

Anhydrous potassium carbonate (K₂CO₃)

Acetone (anhydrous)
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Sodium hydroxide (NaOH)

Hydrochloric acid (HCl), concentrated

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

O-Benzylation:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl

2-hydroxyphenylacetate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous

acetone.

Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise to the mixture.

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-

benzyloxyphenylacetate.

Ester Hydrolysis:

Dissolve the crude ester from the previous step in a mixture of ethanol and water.

Add sodium hydroxide (2.0 eq) and heat the mixture to 60-70 °C for 2-4 hours, or until TLC

analysis indicates complete consumption of the ester.

Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of

concentrated HCl.
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A white precipitate of 2-Benzyloxyphenylacetic acid will form.

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white

crystalline solid.

Part 3: Core Application in the Synthesis of
Bioactive Benzamides
The primary utility of 2-Benzyloxyphenylacetic acid lies in its role as a precursor to a variety

of more complex molecules. Its carboxylic acid functional group is a handle for amide bond

formation, a reaction of central importance in medicinal chemistry. Research has shown that 2-

(benzyloxy)benzamide derivatives are potent bioactive compounds.

TRPM8 Antagonists: A series of 2-(benzyloxy)benzamides have been identified as potent

antagonists of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, a target

for treating pain, migraine, and urinary incontinence.[7]

Neuroprotective Agents: Novel benzyloxy benzamide derivatives have been discovered as

inhibitors of the PSD95-nNOS protein-protein interaction, showing significant therapeutic

potential for the treatment of ischemic stroke.[8]

Mechanism of Amide Formation via an Acid Chloride
Intermediate
A robust and common method for synthesizing amides from carboxylic acids is via the

formation of a more reactive acyl chloride intermediate. Reagents such as thionyl chloride

(SOCl₂) or oxalyl chloride are effective for this transformation. The resulting acyl chloride is

highly electrophilic and reacts readily with primary or secondary amines to form the desired

amide.

The mechanism proceeds in two stages:
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Acyl Chloride Formation: The carboxylic acid attacks thionyl chloride, leading to the

formation of a chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking

the acyl carbon and leading to the expulsion of sulfur dioxide and hydrogen chloride, yielding

the acyl chloride.

Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the electrophilic

carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then

collapses, expelling the chloride leaving group and, after deprotonation, yielding the stable

amide product.

2-Benzyloxyphenylacetic Acid
(R-COOH)

Activation

Thionyl Chloride
(SOCl₂)

2-Benzyloxyphenylacetyl Chloride
(R-COCl)

Tetrahedral Intermediate

Amine
(R'-NH₂)

Nucleophilic Acyl
Substitution

N-Substituted
2-Benzyloxybenzamide

(R-CONHR')
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Caption: Logical workflow for amide synthesis via an acyl chloride.

Experimental Protocol: Synthesis of a Representative N-
Alkyl-2-(benzyloxy)benzamide
This protocol provides a general method for coupling 2-Benzyloxyphenylacetic acid with a

generic primary amine.

Materials:

2-Benzyloxyphenylacetic acid

Thionyl chloride (SOCl₂) or Oxalyl Chloride

Dichloromethane (DCM), anhydrous

A primary amine (e.g., benzylamine)

A tertiary base (e.g., triethylamine, Et₃N)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Acyl Chloride Formation:

Suspend 2-Benzyloxyphenylacetic acid (1.0 eq) in anhydrous DCM in a flame-dried,

inert-atmosphere flask.

Add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).
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Allow the reaction to warm to room temperature and stir for 2-3 hours. The suspension

should become a clear solution.

Remove the excess SOCl₂ and DCM under reduced pressure to yield the crude 2-

benzyloxyphenylacetyl chloride, which is often used directly in the next step.

Amide Coupling:

Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C under an inert

atmosphere.

In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in

anhydrous DCM.

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by

TLC.

Workup and Purification:

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel or by

recrystallization to afford the pure N-alkyl-2-(benzyloxy)benzamide.

Conclusion
2-Benzyloxyphenylacetic acid is a strategically important chemical intermediate whose value

is defined by the combination of a reactive carboxylic acid handle and a protected phenol. This

structure allows for the straightforward synthesis of complex benzamide derivatives that have

shown significant promise in pharmaceutical research as modulators of key biological targets.
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[7][8] The synthetic routes to and from this intermediate are robust and rely on fundamental,

well-understood organic reactions, making it an accessible and reliable building block for both

discovery and process chemistry. A comprehensive understanding of its properties and

reactivity is essential for any scientist working on the synthesis of related bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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